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Compound of Interest |

2-(4-
Compound Name: Chlorophenoxy)ethanimidamide
hydrochloride
CAS No.: 59104-19-7
Cat. No.: B1316804

Executive Summary & Compound Profile

2-(4-chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7) is a specialized
amidine reagent.[1][2] Unlike generic amidines (e.g., benzamidine), this compound features a
4-chlorophenoxy linker, which imparts specific lipophilic and steric properties essential for
optimizing ligand-receptor binding in medicinal chemistry.

It is primarily utilized as a privileged scaffold to synthesize:

e NPY Y1 Receptor Antagonists: Used to construct the 2-substituted benzimidazole core for
anti-obesity therapeutics.

o Serine Protease Inhibitors: Acts as a P1-anchoring moiety targeting trypsin-like enzymes.[1]

e Agrochemicals: Precursor for pyrimidine-based fungicides.

Technical Specifications
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Property Detail
2-(4-chlorophenoxy)ethanimidamide
IUPAC Name i
hydrochloride
CAS Number 59104-19-7
C
H
Molecular Formula
CIN

O[1][2][3] - HCI

Molecular Weight

221.08 g/mol

Key Functional Group

Amidine (-C(=NH)NH

): Strong nucleophile/electrophile dual character.

Solubility

Soluble in water, methanol, DMSQO; limited

solubility in non-polar solvents.

Comparative Analysis: Performance vs. Alternatives

This section evaluates the compound's performance in two critical dimensions: Synthetic

Efficiency (Yield/Purity) and Pharmacological Potency (Structure-Activity Relationship).

Comparison 1: Synthetic Efficiency in Heterocycle

Formation

Scenario: Synthesis of 2-substituted benzimidazoles (NPY Y1 Antagonists). Alternative:In situ

generation from 2-(4-chlorophenoxy)acetonitrile via Pinner Reaction.[1]
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Pre-isolated Amidine
HCI (Product)

Metric

In-situ Nitrile
Precursor
(Alternative)

Analysis

) Direct
Reaction Type ]
Cyclocondensation

Two-step (Pinner

Amidine salt allows for
a cleaner, one-pot

cyclization with 1,2-

Cyclization)
diamines.[1]
The pre-isolated salt
eliminates side
Yield (Typical) 85 - 92% 60 - 75% reactions associated
with incomplete
imidate formation.[1]
The hydrochloride salt
o Column o
o Recrystallization often precipitates pure
Purification Chromatography often ]
(Ethanol/Ether) ) products, reducing
required
solvent waste.
Amidine HCl is
High (Imidate hygroscopic but

Moisture Sensitivity Low (Stable Solid)

intermediate

hydrolyzes)

stable; Nitrile
intermediates are

moisture-sensitive.

Expert Insight: Using the pre-isolated hydrochloride salt of the amidine significantly

standardizes reaction kinetics. In Cu-catalyzed C-H functionalization protocols (e.g., using MOF

catalysts), the free amidine (liberated from HCI) serves as a superior directing group compared

to nitriles, enabling C-N bond formation under milder conditions.

Comparison 2: Pharmacological Potency (SAR)

Scenario: Optimization of Neuropeptide Y (NPY) Y1 Antagonists. Alternative: Unsubstituted

Phenoxyacetamidine or Direct Phenyl-Amidine.[1]
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. . Ki (nM) against NPY  Selectivity (Y1 vs
Compound Variant  Structure Motif

Y1 Y2)
Target Compound 4-Cl-Phenoxy- 1.7 nM >400-fold
] Unsubstituted
Alternative A ~150 nM <50-fold
Phenoxy-

] Direct Phenyl- )
Alternative B o >1000 nM Non-selective
(Benzamidine)

Data Interpretation: The 4-chlorophenoxy moiety is not merely a linker; it acts as a critical
hydrophobic anchor. The chlorine atom at the para position fills a specific hydrophobic pocket
in the NPY Y1 receptor, increasing affinity by ~100-fold compared to the unsubstituted phenoxy
analog. The ether oxygen provides necessary flexibility (rotational freedom) that the rigid
benzamidine analog lacks.

Experimental Protocols
Protocol A: Synthesis of 2-[(4-
chlorophenoxy)methyl]benzimidazole

This protocol demonstrates the primary utility of the product in constructing bioactive scaffolds.

Reagents:

2-(4-chlorophenoxy)ethanimidamide HCI (1.0 equiv)[1][2][4]

1,2-Phenylenediamine (1.0 equiv)[1]

Ethylene Glycol (Solvent)

NaOH (aq) for workupl[5]
Workflow:

e Preparation: Dissolve 1,2-phenylenediamine (10 mmol) and 2-(4-
chlorophenoxy)ethanimidamide HCI (10 mmol) in 10 mL of ethylene glycol.
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e Cyclization: Heat the mixture to 140°C for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for
the disappearance of the diamine.

o Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-water.

» Precipitation: Basify the solution to pH ~10 using 10% NaOH solution. The free base
benzimidazole will precipitate as a solid.

 Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to
obtain the product.

Validation Criteria:

e Melting Point: Product should have a sharp melting point (typically >150°C depending on
substitution).

e 1H NMR: Look for the characteristic singlet of the -OCH

- protons around

5.2-5.4 ppm and the disappearance of the broad amidine N-H signals.[1]

Visualizations
Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the conversion of the amidine HCI into a benzimidazole scaffold,
highlighting the critical cyclization step.
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Caption: Reaction of 2-(4-chlorophenoxy)ethanimidamide HCI with diamine to form the
benzimidazole core.[1]

Figure 2: Structure-Activity Relationship (SAR) Logic

Visualizing why the 4-chlorophenoxy group is superior to alternatives in receptor binding.
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Caption: SAR analysis showing the critical role of the 4-chloro substituent in potency
enhancement.

References

¢ Synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyllbenzimidazoles as
selective neuropeptide Y Y1 receptor antagonists.

o Source: Journal of Medicinal Chemistry (via PubMed)

o Significance: Establishes the 4-chlorophenoxy-amidine motif as a key determinant for
high-affinity (Ki = 1.7 nM) Y1 antagonism.[1]

o URL:[LInk]
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e Synthesis of benzimidazoles from amidines via C—H functionalization reaction c
o Source: ResearchGate / Catalysis Science & Technology[1]

o Significance: Validates the synthetic utility of amidines over nitriles in metal-catalyzed
heterocycle form

o URL:[Link]
* Benzamidine Sepharose 4 Fast Flow (low sub)

o Source: Cytiva Life Sciences
o Significance: Provides context on the general class of amidines as serine protease
inhibitors, serving as a baseline for functional comparison.

o URL:[LInK][6][7]
e 2-(4-Chlorophenoxy)acetamidine hydrochloride Product Entry.
o Source: Apollo Scientific[8]

o Significance: Verifies chemical identity, CAS (59104-19-7), and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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